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Calcium;lithium

Cat. No.: B14456779
CAS No.: 73882-92-5
M. Wt: 47.0 g/mol
InChI Key: USOPFYZPGZGBEB-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research Perspectives

Early Investigations of Calcium-Lithium Interactions

The initial exploration into the interactions between calcium (Ca) and lithium (Li) was primarily driven by fundamental curiosity about the behavior of alkali and alkaline earth metals in binary systems. Early studies focused on determining the basic phase diagram of the Ca-Li system, which describes the physical states of the mixture at different temperatures and compositions. These investigations established the existence of intermetallic compounds, which are distinct solid phases with specific crystal structures formed between the two metals.

One of the key early findings was the identification of the intermetallic compound CaLi2. researchgate.netresearchgate.net This compound was a focal point of early research, with scientists working to understand its formation, stability, and crystallographic structure. researchgate.net Techniques such as thermal analysis and X-ray diffraction were instrumental in these initial characterizations. The Ca-Li system was found to exhibit a eutectic point, a specific composition at which the mixture solidifies at a lower temperature than any other composition. researchgate.net

Paradigmatic Shifts in Calcium-Lithium Compound Research

Research into calcium-lithium compounds has undergone significant paradigmatic shifts, moving from basic phase diagram characterization to the exploration of their potential in advanced applications. A major turning point came with the advent of computational materials science, which allowed for more sophisticated theoretical modeling of these systems. The CALPHAD (Calculation of Phase Diagrams) method, for instance, has been used to refine the thermodynamic description of the Ca-Li system and predict phase equilibria with greater accuracy. researchgate.netresearchgate.nethep.com.cn

More recently, the focus has shifted towards the unique properties of Ca-Li alloys and their potential use in energy storage technologies. The growing demand for high-energy-density rechargeable batteries has spurred research into alternatives to traditional lithium-ion batteries. funmat.orgiamrenew.comresearchgate.netresearchgate.netwikipedia.org Calcium is an attractive anode material due to its high specific charge capacity and abundance. funmat.orgiamrenew.comresearchgate.net However, the practical application of calcium anodes has been hindered by issues such as the formation of a passivating layer in organic electrolytes. funmat.org

A significant breakthrough has been the development of intermetallic Ca-Li compounds, such as CaLi2, as anode materials. funmat.orgrsc.orgresearchgate.net The formation of a Ca-Li alloy can mitigate the passivation issue and enable the reversible plating and stripping of metal cations. funmat.org This has opened up new avenues for the development of rechargeable calcium-based batteries, including calcium-oxygen batteries. funmat.org Furthermore, the use of Ca-Li bimetallic systems as initiators in anionic polymerization has been explored, demonstrating their potential to control the microstructure of polymers like polybutadiene. researchgate.netacs.org

Fundamental Concepts of Bimetallic Systems Involving Alkaline Earth and Alkali Metals

Theoretical Frameworks for Ca-Li Alloys

The theoretical understanding of Ca-Li alloys is built upon fundamental principles of thermodynamics and materials science. The CALPHAD method stands as a cornerstone for modeling the phase equilibria of these systems. researchgate.netresearchgate.nethep.com.cn This computational approach utilizes thermodynamic data from experimental studies to construct a self-consistent thermodynamic database for the alloy system. This database can then be used to calculate phase diagrams and predict the stability of different phases under various conditions of temperature, pressure, and composition. hep.com.cn

Ab initio molecular dynamics simulations have also become a powerful tool for investigating the properties of liquid Ca-Li alloys, particularly at high pressures. aps.orgaps.org These first-principles calculations allow for the determination of thermodynamic, electronic, and structural properties without relying on empirical models. aps.orgaps.org Such simulations have been used to compute the Gibbs free energies of mixing for Ca-Li alloys, providing insights into their mixing and demixing behavior. aps.org The study of these alloys often involves creating dual-phase materials, where a Li metal phase coexists with a CaLi2 alloy phase, forming a three-dimensional framework that can enhance performance in applications like batteries. rsc.orgresearchgate.net

Interplay of Electronic Structures in Ca-Li Systems

The properties of Ca-Li systems are fundamentally governed by the interplay of the electronic structures of calcium and lithium. Calcium is an alkaline earth metal with an electron configuration of [Ar] 4s², while lithium is an alkali metal with a configuration of [He] 2s¹. americanelements.comquora.com When these two metals form an alloy, their valence electrons interact to form new electronic states.

In intermetallic compounds like CaLi2, there is a significant charge transfer and hybridization of electronic orbitals. This results in bonding characteristics that are neither purely metallic nor purely ionic. The electronic structure of these compounds can be investigated using computational methods like density functional theory (DFT). These calculations provide information about the density of states (DOS) and band structure, which are crucial for understanding the material's electrical and optical properties. For instance, studies on ternary systems including Ca, Li, and a third element like aluminum have shown how the electronic structure influences the stability of different intermetallic phases. acs.org The concept of Zintl phases, where there is a clear transfer of electrons to form a more electronegative component, can also be applied to understand the bonding in some of these complex intermetallic compounds. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula CaLi B14456779 Calcium;lithium CAS No. 73882-92-5

Properties

CAS No.

73882-92-5

Molecular Formula

CaLi

Molecular Weight

47.0 g/mol

IUPAC Name

calcium;lithium

InChI

InChI=1S/Ca.Li

InChI Key

USOPFYZPGZGBEB-UHFFFAOYSA-N

Canonical SMILES

[Li].[Ca]

Origin of Product

United States

Synthesis Methodologies for Calcium Lithium Compounds and Advanced Materials

Solid-State and High-Temperature Synthesis Routes

High-temperature methods are fundamental for producing crystalline, often bulk, materials by promoting reactions between solid-state precursors. These routes typically require significant energy input but are effective for creating thermodynamically stable phases.

This approach has been successfully applied to the synthesis of binary and ternary compounds. For example, single crystals of the carbide Li₂C₂ have been grown from a lithium-rich flux. arxiv.org The synthesis involves heating the constituent elements in a tantalum crucible to high temperatures (e.g., 1000 °C) to form a homogeneous melt, followed by a slow cooling period (e.g., to 400 °C over 60 hours) to allow for crystallization. arxiv.org The excess flux is then separated from the grown crystals by decanting. arxiv.org

Similarly, ternary nitrides such as LiCaN have been synthesized using a lithium-rich flux, demonstrating the method's capability to produce complex multinary compounds. arxiv.orgresearchgate.net In some cases, LiCaN crystals form as a byproduct even from nominally calcium-free melts, indicating the high reactivity and utility of the flux environment for incorporating various elements into a crystal lattice. arxiv.org

Table 1. Parameters for Flux Synthesis of Lithium-Containing Compounds arxiv.org
CompoundFluxMolar Ratio (Reactants)Max TemperatureCooling ProfileCrucible Material
Li₂C₂LithiumLi:C = 9:11000 °CSlow cool to 400 °C over 60hTantalum
LiCaNLithiumLi:Ca:Li₃N = 8:1:1900 °CSlow cool to 500 °C over 100hTantalum

Molten salt synthesis (MSS) is an effective technique for producing high-purity, crystalline oxide powders, including complex nanomaterials, at temperatures significantly lower than traditional solid-state reactions. nih.gov The molten salt acts as a solvent, facilitating the dissolution of precursors and subsequent precipitation of the desired oxide phase. nih.gov This method allows for excellent control over particle size, morphology, and crystallinity. iaea.org

The synthesis of doped calcium aluminate (CAO) phosphors provides a clear example of this technique. nih.gov To produce these materials, precursors for calcium and aluminum oxides are mixed with a salt, such as a eutectic mixture of NaCl and KCl, and heated to temperatures between 1000 °C and 1400 °C. nih.gov The salt flux promotes a dissolution-diffusion transport process at the surface of the precursor particles, enabling the formation of complex oxide phases like dodecacalcium hepta-aluminate (Ca₁₂Al₁₄O₃₃) at temperatures much lower than their typical formation point. nih.gov The final product's phase composition can be controlled by adjusting the synthesis temperature. nih.gov After cooling, the salt is washed away, typically with water, leaving a pure oxide product. nih.gov This method has also been explored for recovering lithium into a CaCl₂-based molten salt after the electrolysis of spent battery materials. mdpi.com

The direct reaction of constituent elements at high temperatures is a straightforward method for producing binary and ternary intermetallic compounds. This technique, often involving the melting and alloying of metals in a controlled atmosphere, is used to synthesize phases like CaLi₂.

A dual-phase Li-Ca alloy, which contains a CaLi₂ intermetallic framework, can be fabricated through a facile one-step fusion process. The method involves melting metallic lithium and calcium together in the desired atomic ratio. As the molten alloy is cooled, phase segregation occurs, leading to the formation of a three-dimensional CaLi₂ alloy framework embedded within a pure lithium metal phase. The morphology and pattern of this intermetallic framework can be controlled by adjusting the atomic ratio of calcium to lithium in the initial melt.

Solution-Based and Precipitation Techniques

Solution-based methods offer excellent control over the composition, particle size, and morphology of materials at relatively low temperatures. These techniques involve dissolving precursors in a solvent and inducing the formation of a solid product through chemical reaction or changes in solubility.

Coprecipitation is a versatile and widely used technique for synthesizing multi-element compounds and doped materials from an aqueous solution. nih.gov This method involves dissolving salts of the desired cations into a solution and then inducing their simultaneous precipitation by adding a precipitating agent or changing the solution's pH. nih.gov

This technique is particularly effective for producing lithium-doped biphasic calcium phosphate (B84403) (BCP), a material containing hydroxyapatite (B223615) (a calcium phosphate). nih.gov In a typical synthesis, precursors such as calcium nitrate (B79036) tetrahydrate, diammonium hydrogen phosphate, and lithium nitrate are used as sources for Ca, P, and Li ions, respectively. nih.gov These precursors are dissolved in deionized water, and the pH is carefully maintained at a high level (e.g., pH 11) using ammonium (B1175870) hydroxide (B78521). nih.gov The dropwise addition of one solution to the other initiates the coprecipitation of the lithium-doped calcium phosphate powder. nih.gov The resulting material can feature different phase compositions of hydroxyapatite and β-tricalcium phosphate, depending on the lithium doping level. nih.gov Research has shown that lithium ions can be successfully incorporated into the β-tricalcium phosphate crystal structure at specific calcium sites. nih.gov

Table 2. Synthesis of Lithium-Doped Biphasic Calcium Phosphate via Coprecipitation nih.gov
Sample LabelTarget Li Doping (at%)Calcium PrecursorPhosphorous PrecursorLithium PrecursorResulting Phases
Li 00%Ca(NO₃)₂·4H₂O(NH₄)₂·HPO₄NoneHydroxyapatite, β-TCP
Li 55%Ca(NO₃)₂·4H₂O(NH₄)₂·HPO₄LiNO₃Hydroxyapatite, β-TCP
Li 1010%Ca(NO₃)₂·4H₂O(NH₄)₂·HPO₄LiNO₃Hydroxyapatite, β-TCP
Li 2020%Ca(NO₃)₂·4H₂O(NH₄)₂·HPO₄LiNO₃Hydroxyapatite, β-TCP

Hydrothermal synthesis involves chemical reactions in aqueous solutions at elevated temperatures and pressures, typically within a sealed vessel called an autoclave. This method is highly effective for producing well-crystallized nanostructures with controlled morphologies, such as nanosheets, nanoparticles, and hierarchical arrays. rsc.orgresearchgate.netrsc.org The technique can decrease the activation energy for reactions, allowing crystalline phases to form at lower temperatures compared to solid-state routes. researchgate.net

While direct hydrothermal synthesis of a simple calcium-lithium nanostructure is not widely documented, the principles of the method are applied in creating complex doped materials. For instance, the performance of the Ca(OH)₂/CaO system for thermochemical energy storage has been significantly improved by doping with lithium hydroxide (LiOH). jcatalysis.com This process involves the incorporation of lithium into the calcium hydroxide structure through wet chemical methods. jcatalysis.com The presence of lithium ions has been shown to enlarge the crystal parameters and volume of Ca(OH)₂, reduce particle size and agglomeration, and significantly lower the activation energy for the material's dehydration process. jcatalysis.com These findings demonstrate that aqueous, solution-based routes are effective for creating advanced calcium-lithium materials with enhanced properties. jcatalysis.com

Controlled Crystallization from Brine Solutions for Element Separation

Controlled crystallization from brine solutions is a significant method for the separation of calcium and lithium, primarily by selectively precipitating calcium ions. This process is crucial in the recovery of lithium from brines, where calcium is often a major impurity. By carefully managing process parameters, it is possible to achieve a high rate of calcium removal while minimizing the loss of lithium.

Research into the crystallization of calcium carbonate from lithium-containing brines has identified optimal conditions for this separation. Key parameters influencing the efficiency of the separation include feeding time, feed amount, feed concentration, stirring rate, and temperature. researchgate.net Under optimized conditions, a calcium ion (Ca²⁺) removal rate of 99.85% can be achieved, with a corresponding lithium ion (Li⁺) recovery rate of up to 97.53%. researchgate.net This process effectively removes calcium from the brine and allows for the resource utilization of the precipitated calcium carbonate. researchgate.net

The morphology of the calcium carbonate crystals formed can be influenced by factors such as the feed concentration. researchgate.net The process typically involves reacting the brine with a sodium carbonate solution to precipitate calcium carbonate. researchgate.net Subsequent evaporation of the treated brine can concentrate the lithium, leading to the production of high-purity lithium carbonate. researchgate.net

A novel approach to this separation involves spatially separated crystallization using a 3D porous natural cellulose (B213188) fiber structure. This method leverages capillary and evaporative flows to enable the sequential and separable crystallization of different cation species based on their concentrations and solubilities, concentrating lithium by orders of magnitude. princeton.edu

Table 1: Optimal Process Conditions for Calcium Carbonate Crystallization from Lithium-Containing Brines

Parameter Optimal Value
Feeding Time 15 min
Feed Amount 100%
Feed Concentration 1.70 mol/L
Stirring Rate 300 rpm
Temperature 30 ℃

Data derived from a study on the crystallization of calcium carbonate from mixing lithium-containing brines and sodium carbonate solution. researchgate.net

Mechanochemical and Polymerization-Derived Syntheses

Mechanochemical Milling for Composite Nanopowders (e.g., Calcium-Lithium Hydroxyapatite)

Mechanochemical milling is a versatile technique for the synthesis of composite nanopowders, including materials like calcium-lithium hydroxyapatite. This solid-state synthesis method utilizes mechanical energy, typically from a ball mill, to induce chemical reactions and structural changes in precursor materials. It is a simple and effective method for preparing metallic alloys, polymers, and ceramic composite materials. um.edu.my

In the synthesis of hydroxyapatite (HA) nanopowder, mechanochemical methods have been employed using dry mixtures of precursors such as calcium hydroxide (Ca(OH)₂) and di-ammonium hydrogen phosphate ((NH₄)₂HPO₄). um.edu.my The properties of the resulting nanopowder are significantly influenced by process parameters like rotation speed and milling time. um.edu.my

Research has shown that increasing the rotation speed and milling time affects the crystallite size, crystallinity, and particle size distribution of the synthesized HA. For instance, an increase in rotation speed can lead to an increase in crystallite size (from 9 to 21 nm) and crystallinity (from 21% to 59%), while the particle size distribution decreases (from 322 to 192 nm). um.edu.my Morphological analysis reveals that the resulting powder consists of agglomerated, irregularly shaped crystals with an average particle size in the nanometer range (17 - 36 nm). um.edu.my Single-phase hydroxyapatite with high crystallinity and an average particle size of approximately 25 nm can be achieved through high-energy mechanical activation without the need for subsequent thermal treatment. carifree.com

Table 2: Effect of Rotation Speed on Hydroxyapatite Nanopowder Properties (15 hours milling time)

Rotation Speed (rpm) Crystallite Size (nm) Crystallinity (%) Particle Size Distribution (nm)
170 9 21 322
270 - - -
370 21 59 192

Data from a study on the mechanochemical synthesis of hydroxyapatite nanopowder. um.edu.my

Polymerization Followed by Metal Ion Incorporation (e.g., Oxidized Ethene Homopolymer Salt)

The synthesis of materials through polymerization followed by the incorporation of metal ions is a key strategy for developing advanced materials with tailored properties, such as solid polymer electrolytes for batteries. This method involves creating a polymer backbone and then introducing metal ions, like calcium and lithium, which coordinate with the polymer chains.

Calcium-lithium systems have been explored as innovative bimetallic initiators for the anionic polymerization of butadiene, leading to the synthesis of high trans-1,4 polybutadiene. researchgate.net This demonstrates the role of these metal ions in controlling the polymerization process and the microstructure of the resulting polymer.

In the context of solid-state batteries, solid polymer electrolytes (SPEs) are being developed for lithium, sodium, and calcium ion conduction. syr.edu A common approach involves the photo-crosslinking of a polymer like poly(ethylene glycol) diacrylate in the presence of a calcium salt. This results in a stable network with high thermal stability and promising ionic conductivity. syr.edu For instance, a calcium-ion conducting SPE can achieve an ionic conductivity of 3.4×10⁻⁴ S cm⁻¹ at 110 °C and 3.0x10⁻⁶ S cm⁻¹ at room temperature. syr.edu The complexation of the calcium ions to the polymer network is a critical factor for ion transport. syr.edu

The electrochemical oxidation of ethylene (B1197577) is a crucial step in producing precursors for polymers and other chemicals. rsc.org While not a direct synthesis of a calcium-lithium polymer, the resulting oxidized species can serve as monomers or precursors that can subsequently be polymerized and have metal ions incorporated.

Fabrication Techniques for Specialized Targets in Experimental Physics

The production of specialized targets, particularly those made from chemically reactive materials like calcium and lithium, is essential for experiments in nuclear physics. researchgate.net These targets are often required in the form of thin films or foils and must be prepared in controlled environments to minimize contamination, especially from oxygen. researchgate.netiaea.org

Vacuum Evaporation for Thin Film Deposition

Vacuum evaporation is a widely used technique for the deposition of thin films of calcium. researchgate.net This physical vapor deposition (PVD) method involves heating the source material (calcium) in a high-vacuum environment until it evaporates. The vapor then travels and condenses on a substrate, forming a thin film.

One of the main challenges in the thermal evaporation of calcium is controlling the deposition rate, which is highly dependent on temperature. lesker.com Calcium has a relatively high vapor pressure at a low temperature (10⁻⁴ Torr at 459°C), which requires careful temperature monitoring to achieve a stable deposition rate. lesker.com To avoid contamination from calcium oxide (CaO), the temperature should be kept well below 1,000°C. lesker.com Due to the difficulty in removing calcium from deposition chambers and the potential for contamination of subsequent films, dedicated vacuum chambers are often preferred for calcium deposition. lesker.com

For lithium, thermal evaporation is also considered the most suitable method for deposition due to its high reactivity and low melting point. vaccoat.com Oxidation is a major concern, and therefore, the process is often carried out in an inert environment, such as an argon-filled glovebox integrated with the thermal evaporator. vaccoat.com

Table 3: Vapor Pressure of Calcium at Different Temperatures

Temperature (°C) Vapor Pressure (Torr)
459 10⁻⁴

This data highlights the volatility of calcium at relatively low temperatures, a key consideration for vacuum evaporation. lesker.com

Cold Rolling Processes for Metallic Foils

Cold rolling is the primary method for producing thin metallic foils of lithium for use as targets in nuclear physics experiments. researchgate.net This process involves passing a strip of the metal between a pair of rollers at a temperature below its recrystallization temperature to reduce its thickness.

The production of thin lithium foils presents challenges due to the metal's tendency to adhere to the rolling surfaces. google.com To overcome this, the process often utilizes rollers with surfaces to which lithium does not adhere and employs a compatible rolling lubricant. google.com The choice of lubricant is critical to ensure that the thin foil remains attached to one of the rollers for a certain distance past the nip, which helps in achieving excellent flatness when the foil is wound under controlled tension. google.com It is possible to produce lithium foils with a thickness of 22 µm in a single pass at high rolling speeds. google.com

To prevent sticking, lithium can be compressively cold-rolled between smooth surfaces of a solid polymeric composition that is non-reactive with lithium and has a low critical surface tension. google.com This allows for the production of uniform lithium strips with thicknesses down to 0.004 cm. google.com

Structural Characterization and Phase Behavior of Calcium Lithium Compounds

Advanced Spectroscopic and Diffraction Techniques

Single-Crystal X-ray Diffraction for Novel Structure Elucidation

Single-crystal X-ray diffraction (SC-XRD) stands as a definitive, non-destructive method for determining the precise three-dimensional atomic arrangement within a crystalline material. carleton.edu This technique provides exact data on unit cell dimensions, bond lengths, bond angles, and site ordering, which are fundamental to understanding the intrinsic properties of a compound. carleton.edu

In the study of calcium-lithium systems, SC-XRD has been instrumental in characterizing novel compounds. For instance, single crystals of LiCaN have been successfully grown from a lithium-rich flux. arxiv.org The analysis of these crystals revealed an orthorhombic structure. arxiv.org Similarly, the growth of CaNi₂ and CaNi₃ single crystals from a calcium-rich self-flux allowed for their structural determination. arxiv.org CaNi₂ was found to possess a cubic MgCu₂ structure type, while CaNi₃ crystallizes in the trigonal PuNi₃ structure type. arxiv.org

Another example is the characterization of a salicylatoborate compound containing calcium, Ca(H₂O)₆₂, where SC-XRD was used to determine the asymmetric unit and the arrangement of the salicylatoborate units, hydrated calcium complexes, and water molecules within the crystal lattice. mdpi.com

Table 1: Crystallographic Data from Single-Crystal X-ray Diffraction

CompoundCrystal SystemSpace GroupLattice Parameters (Å)
LiCaNOrthorhombicNot Specifieda = 8.493, b = 3.682, c = 5.550 arxiv.org
CaNi₂CubicFd-3ma = 7.252 arxiv.org
CaNi₃TrigonalR-3ma = 5.044, c = 24.44 arxiv.org
Ca(H₂O)₆₂TriclinicP-1a=7.5795, b=10.5960, c=12.2885, α=101.99, β=91.43, γ=107.51 mdpi.com

Powder X-ray Diffraction for Phase Identification and Stability Assessment

Powder X-ray diffraction (PXRD) is an essential technique for identifying crystalline phases present in a bulk sample and for assessing their structural stability. By comparing the diffraction pattern of a sample to reference patterns, the constituent phases can be determined. acs.orgmdpi.com

PXRD has been extensively used to study Ca-Li alloys. For example, in a dual-phase Li-Ca alloy, PXRD confirmed the composition of a lithium metal phase and a CaLi₂ alloy phase. rsc.org Systematic searches for stable Ca-Li alloys under pressure have also utilized PXRD, in conjunction with theoretical calculations, to identify compounds such as CaLi₂ and reveal complex decomposition-combination behaviors with increasing pressure. researchgate.net In the study of Mg-Li-Ca alloys, PXRD is used to identify the phases present, such as α-Mg (hcp), β-Li (bcc), and intermetallic compounds like Al₂Ca, and to observe phase transformations with varying lithium content. fiu.edumdpi.com

Furthermore, PXRD is crucial for analyzing more complex systems. In lithium-doped biphasic calcium phosphate (B84403) (Li-BCP), PXRD combined with Rietveld refinement allows for the quantification of hydroxyapatite (B223615) and β-tricalcium phosphate phases and shows how lithium doping influences their proportions and crystal structures. nih.gov Similarly, in the Li₂O-MgO-Al₂O₃-SiO₂-CaO system, PXRD helps identify the various compounds in which lithium can be incorporated, including Li₁₋ₓ(Al₁₋ₓSiₓ)O₂ and Ca-alumosilicate (melilite). mdpi.com

Table 2: Phase Analysis of Ca-Li Containing Systems by PXRD

SystemIdentified PhasesKey Findings
Li-Ca AlloyLi, CaLi₂ rsc.orgConfirmation of a dual-phase structure. rsc.org
Mg-7Li-3Al-xCa Alloysα-Mg (hcp), β-Li (bcc), Al₂Ca mdpi.comPhase composition varies with Ca content. mdpi.com
Lithium-doped Biphasic Calcium Phosphate (Li-BCP)Hydroxyapatite (HAP), β-Tricalcium Phosphate (β-TCP) nih.govLi-doping level affects the ratio of HAP to β-TCP. nih.gov
Li₂CaSiO₄:Sm³⁺Li₂CaSiO₄ spectroscopyonline.comThe diffraction peaks match the standard for Li₂CaSiO₄, indicating successful synthesis. spectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Environments (e.g., ⁷Li, ¹³C, ¹H MAS NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei. In the context of calcium-lithium compounds, solid-state NMR techniques, particularly Magic Angle Spinning (MAS) NMR, provide insights into atomic coordination, bonding, and dynamics that are not accessible through diffraction methods alone.

⁷Li NMR is frequently employed to study lithium environments. For instance, in situ ⁷Li NMR can monitor the electrochemical processes in lithium batteries. pascal-man.com Studies on alkali metal aluminyls have used ⁷Li NMR to confirm the presence of lithium in the final product, showing a characteristic signal at δ(Li) 2.72 for a lithium-containing aluminyl complex. acs.org

¹³C NMR, often in conjunction with ⁷Li NMR, helps to characterize the organic components or ligands in complex structures. orgsyn.org In materials like polymer electrolytes for lithium or calcium-based batteries, ¹H, ¹³C, and ¹¹B NMR are used to confirm the polymer structure. syr.edu

While less common due to the low natural abundance and small gyromagnetic ratio of the ⁴³Ca isotope, ⁴³Ca solid-state NMR is an emerging technique for directly probing calcium sites. researchgate.net Studies on calcium benzoate (B1203000) trihydrate, a model for biological systems, have demonstrated that combining ⁴³Ca MAS NMR with DFT calculations can elucidate the electronic and coordination environment of calcium. researchgate.net Such techniques hold promise for characterizing the distinct calcium environments in complex Ca-Li materials.

Electron Microscopy (SEM, TEM) and Elemental Mapping (EDS) for Morphology and Compositional Distribution

Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are vital for visualizing the microstructure and morphology of materials at the micro- and nanoscale. When coupled with Energy Dispersive X-ray Spectroscopy (EDS), these methods also provide elemental mapping to determine the spatial distribution of constituent elements. osti.gov

In the study of Ca-Li compounds, SEM and TEM have been used to analyze the morphology of Fe³⁺-doped Ca-Li hydroxyapatite (CLHA) nanopowders, revealing their particle shapes and sizes. researchgate.net For dual-phase Li-Ca alloys, SEM imaging shows a three-dimensional CaLi₂ alloy framework with regular patterns formed through phase segregation. rsc.org In extruded Mg-Li-Ca alloys, SEM is used to observe the distribution of intermetallic phases, like Al₂Ca, at the grain boundaries of the α-Mg and β-Li matrix. mdpi.commdpi.com

TEM analysis has been crucial in identifying new crystal structures in complex alloys. In a Mg-Li-Zn-Ca system, a new quaternary phase (Mg₃₁Zn₂₆Ca₁₃Li₈) was investigated using Convergent Beam Electron Diffraction (CBED) in a TEM to determine its crystal symmetry. researchgate.net Furthermore, advanced TEM techniques are used to study structural modifications in battery materials during cycling, such as the formation of nanoparticles and phase conversion, which can be visualized using Z-contrast STEM imaging and elemental mapping. ucsd.edu

X-ray Photoelectron Spectroscopy (XPS) for Surface and Oxidation State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique that provides information on the elemental composition and chemical (oxidation) states of the elements within the top few nanometers of a material's surface. thermofisher.com This makes it particularly valuable for studying surface phenomena, such as passivation layers and electrode-electrolyte interfaces.

In the context of lithium-containing materials, especially for battery applications, XPS is essential for analyzing the Solid Electrolyte Interphase (SEI). diva-portal.org The SEI is a passivation layer that forms on the anode surface from the decomposition of the electrolyte. diva-portal.org XPS analysis of cycled lithium-metal anodes can identify the chemical species present in the SEI, such as LiF, Li₂CO₃, and various organic lithium compounds (ROLi). diva-portal.orgresearchgate.net

For calcium-containing materials, XPS can reveal the surface Ca/P atomic ratio in calcium phosphates and detect shifts in the binding energies of Ca2p, P2p, and O1s peaks, which provides insight into the surface structure and chemical history of the material. rsc.org By analyzing Ca-Li compounds, XPS can differentiate the surface composition from the bulk and determine the oxidation states of both calcium and lithium, which is crucial for understanding their surface reactivity and performance in applications like batteries and catalysts.

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) for Elemental Composition

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) is a robust and widely used analytical technique for the determination of the elemental composition of a wide variety of materials. It is known for its high sensitivity, accuracy, and ability to measure multiple elements simultaneously. expec-tech.com

ICP-OES is a standard method for the quality control of lithium materials, used to measure impurity levels of elements including calcium, sodium, potassium, and various metals. azom.comperkinelmer.com For example, in the analysis of lithium ore digests, high-resolution ICP-OES can precisely determine the concentrations of major elements like lithium and aluminum, as well as trace elements. analytik-jena.com

The technique is also applied to the analysis of brines from Direct Lithium Extraction (DLE) processes. icpms.cz In these complex matrices with high total dissolved solids, ICP-OES is used to quantify key elements such as lithium, calcium, potassium, magnesium, and sodium in raw brines, processed concentrates, and tailings. icpms.cz In the characterization of synthesized materials like lithium-doped biphasic calcium phosphate, ICP-OES is used to determine the final concentration of calcium and lithium in the material, confirming the doping levels. nih.gov

High-Pressure Structural Transformations and Superconductivity

The application of high pressure to calcium-lithium alloys induces profound changes in their atomic arrangements, leading to the emergence of novel electronic properties, including superconductivity. These transformations are of significant interest in the fields of materials science and condensed matter physics.

Pressure-Induced Structural Evolution in Calcium-Lithium Alloys

The only known binary compound in the Ca-Li system at ambient pressure is the hexagonal Laves phase CaLi2. researchgate.net Under ambient conditions, this compound is a standard metal. However, as pressure increases, its electronic and structural properties become highly anomalous, a behavior that mirrors the individual high-pressure characteristics of both lithium and calcium. researchgate.net For instance, elemental calcium transitions from a face-centered cubic (fcc) structure to a body-centered cubic (bcc) one at 20 GPa, and subsequently to a simple cubic (sc) structure at 32 GPa. arxiv.orgpnas.org This sequence involves a surprising decrease in coordination number and packing efficiency with increasing pressure. pnas.org

While detailed structural phase transitions for CaLi2 under pressure are a subject of ongoing research, studies on related alkali and alkaline-earth metal alloys provide context. For example, the Li-Cs system, once thought to be immiscible, forms a crystalline alloy at pressures as low as 1.9 GPa when thermally activated. nih.gov Theoretical investigations also predict the stability of novel high-pressure structures in the CaLi2 system. cdmf.org.br The study of BaLiF3, an inverse-perovskite, shows it remains structurally stable in its cubic form up to 50 GPa, demonstrating the diverse responses of lithium-containing compounds to pressure. aip.org

Superconducting Phases and Transition Temperatures in Ca-Li Systems

At ambient pressure, the hexagonal Laves phase compound CaLi2 does not exhibit superconductivity down to 1.10 K. researchgate.net However, the application of significant pressure unlocks its superconducting potential. High-pressure studies involving electrical resistivity and AC susceptibility measurements have revealed that CaLi2 becomes a bulk superconductor at pressures exceeding 11 GPa. researchgate.net The superconducting transition temperature (Tc) is pressure-dependent, reaching as high as 13 K. researchgate.net This is a remarkable phenomenon, as both constituent elements, Li and Ca, only become high-temperature superconductors at much more extreme pressures. researchgate.net Lithium's Tc climbs to around 20 K at 30 GPa, while calcium reaches a record 25 K for an elemental superconductor, but at a much higher pressure of 160 GPa. researchgate.netarxiv.org

In addition to the binary alloy, theoretical studies based on density functional theory have predicted the existence of novel, stable high-pressure phases in lithium-calcium hydrides that exhibit hot superconductivity. Cage-like hydrogenic lattices, similar to Type-II clathrate structures, are predicted for Li2CaH16 and Li2CaH17. arxiv.org These phases are calculated to have exceptionally high superconducting critical temperatures, with Tc values reaching 330 K at 350 GPa for the Fd-3m phase of Li2CaH16 and 370 K at 300 GPa for the R-3m phase of Li2CaH17. arxiv.org

Superconducting Properties of Calcium-Lithium Systems
CompoundPressureSuperconducting Transition Temperature (Tc)Notes
CaLi2AmbientNot observed > 1.10 KHexagonal Laves phase. researchgate.net
CaLi2> 11 GPaUp to 13 KBulk superconductivity observed. researchgate.net
Li2CaH16350 GPa~330 K (predicted)Fd-3m clathrate-like structure. arxiv.org
Li2CaH17300 GPa~370 K (predicted)R-3m clathrate-like structure. arxiv.org
Li2CaH17160 GPa~205 K (predicted)Predicted to remain superconducting at lower pressures. arxiv.org

Phonon-Mediated Superconductivity in Doped Stanene

Stanene, a two-dimensional material analogous to graphene but composed of tin atoms, is typically a topological insulator with a small energy band gap (~0.1 eV), which generally precludes phonon-mediated superconductivity. arxiv.orgresearchgate.net However, first-principles calculations based on density functional theory (DFT) show that doping stanene with alkali or alkaline-earth metals can induce a superconducting state. arxiv.orgresearchgate.net

Specifically, doping with calcium or lithium has been found to lead to superconductivity. arxiv.orgresearchgate.net The mechanism is identified as phonon-mediated, where electron-phonon coupling is responsible for the formation of Cooper pairs. arxiv.orgresearchgate.net Despite the induction of superconductivity, the calculated transition temperatures are quite low. For lithium-doped stanene, the Tc is approximately 1.3 K, while for calcium-doped stanene, it is around 0.7 K. arxiv.orgresearchgate.net These values are lower than the Tc of bulk β-Tin (3.7 K). arxiv.org

Crystal Engineering and Cluster Chemistry of Mixed-Metal Phenolates

The principles of crystal engineering—the design and synthesis of functional solid-state structures—have been applied to create complex molecular aggregates containing both calcium and lithium. The study of these mixed-metal phenolates reveals intricate cluster chemistries and transformations that are highly dependent on the surrounding chemical environment.

For the first time, unsubstituted mixed lithium and calcium phenolates have been synthesized and structurally characterized in the solid state. researchgate.net The reaction of calcium iodide (CaI2) with lithium phenoxide (LiOPh) in tetrahydrofuran (B95107) (THF) yields the compound [CaLi6(μ3-OPh)8(thf)6]. researchgate.net This aggregate features a unique structure where two heterocubane units are fused together through the central calcium ion. researchgate.net

The structure of these clusters is not static and can be manipulated by changing the solvent. When the [CaLi6(μ3-OPh)8(thf)6] cluster is recrystallized from 1,2-dimethoxyethane (B42094) (DME), a bidentate ligand, a significant structural transformation occurs. researchgate.net The product is a different aggregate, [Ca2(dme)2(μ-OPh)6{Li(dme)}2], where the metal ions are arranged in a chain motif, connected by bridging phenolate (B1203915) groups. researchgate.net This solvent-induced transformation from a fused-cubane to a chain structure can be monitored using 7Li-NMR spectroscopy, highlighting the dynamic nature of these systems. researchgate.net

Structural Transformation of Ca-Li Phenolate Clusters
Initial ClusterSolvent/LigandResulting ClusterStructural Motif
[CaLi6(μ3-OPh)8(thf)6]THF[CaLi6(μ3-OPh)8(thf)6]Two heterocubane units fused via a Ca ion. researchgate.net
[CaLi6(μ3-OPh)8(thf)6]DME[Ca2(dme)2(μ-OPh)6{Li(dme)}2]Chain motif with pairwise bridging phenolates. researchgate.net

Investigations of Hydration and Structural Integrity in Cementitious Systems

In the realm of construction chemistry, lithium compounds, often in conjunction with calcium-based materials, play a crucial role as chemical admixtures. They are particularly effective in accelerating the hydration and hardening of specialized cements, such as calcium sulfoaluminate (CSA) cement. mdpi.comnih.gov

Studies have shown that various lithium compounds, including lithium carbonate (Li2CO3), lithium sulfate (B86663) (Li2SO4), and lithium chloride (LiCl), can all significantly accelerate the early hydration process of CSA cement. mdpi.comnih.gov The primary mechanism involves the lithium ion (Li+) speeding up the reaction between the cement components and water. cofermin.de This promotes the formation of calcium silicate (B1173343) hydrates (CSH phases) and ettringite (AFt), which are critical for the development of mechanical strength. mdpi.comcofermin.de The accelerated setting time is highly advantageous for applications requiring rapid strength gain. cofermin.de

While the Li+ ion is the main accelerator, the associated anion also influences the process. The accelerating effects of LiCl and Li2SO4 are generally more pronounced than that of Li2CO3. mdpi.comnih.gov The introduction of carbonate ions from Li2CO3 can also promote the precipitation of calcium carbonate, which can contribute to a denser microstructure. mdpi.com Research also shows that lithium-doped calcium silicate cements can exhibit increased mechanical strength, attributed to the formation of new phases within the cement matrix. researchgate.net Furthermore, by-products from lithium production, which are primarily composed of aluminosilicates, have been identified as potential additives for Portland cement, where they can increase compressive strength. rocktechlithium.com

Effect of Lithium Compounds on Calcium Sulfoaluminate (CSA) Cement
Lithium CompoundObserved EffectAnion Influence
Lithium Carbonate (Li2CO3)Accelerates early hydration. mdpi.comnih.govPromotes precipitation of CaCO3 for a denser microstructure. mdpi.com
Lithium Sulfate (Li2SO4)Accelerates early hydration, shortens setting time, enhances strength. mdpi.comresearchgate.netMore significant accelerating effect than Li2CO3. mdpi.comnih.gov
Lithium Chloride (LiCl)Accelerates early hydration. mdpi.comnih.govMore significant accelerating effect than Li2CO3; similar to Li2SO4. mdpi.comnih.gov

Computational and Theoretical Investigations of Calcium Lithium Materials

Density Functional Theory (DFT) and First-Principles Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a cornerstone of computational materials science, providing a balance between accuracy and computational cost for predicting various material properties. acs.org First-principles calculations, which are based on the fundamental laws of quantum mechanics without requiring empirical parameters, are often employed within the DFT framework. aps.org

DFT calculations are instrumental in predicting the most stable atomic arrangements (ground state structures) of materials and how their phase stability changes under pressure. For instance, studies on Ca-Li alloys have utilized ab initio molecular dynamics simulations to compute thermodynamic properties and determine mixing-demixing behavior at high pressures. aps.orgaps.org The Gibbs free energies of pure elements and their mixtures are calculated from the vibrational density of states to understand phase stability. aps.org

In the broader context of computational materials science, DFT has been used to assess the thermodynamics of alloy formation in various binary systems. lbl.gov For example, in the Ca-Pt system, DFT combined with particle swarm optimization has been used to identify stable intermetallic compounds and their phase transitions under pressure, revealing previously unknown stable phases. mdpi.com Similarly, investigations into the phase diagram of pure calcium have employed DFT to examine competing structures at high pressures, resolving disagreements in experimental data. researchgate.net The stability of a material is often confirmed by the absence of negative or imaginary phonon frequencies in its calculated phonon band spectrum, which indicates dynamical stability. researchgate.net

Table 1: Predicted Stable Phases of Ca-Pt Intermetallics at Various Pressures

Pressure (GPa)Stable Phase of Ca2Pt
0-25Cmmm
25-75C2/m to Cm

This table is based on data from first-principles and particle swarm optimization-driven explorations of Ca-Pt intermetallics, which have successfully identified unreported stable compounds and their pressure-induced phase transitions. mdpi.com

The electronic structure of a material dictates its electrical, optical, and magnetic properties. DFT is used to calculate the band structure, which shows the allowed energy levels for electrons, and the Electron Localization Function (ELF), which provides a chemically intuitive way to analyze electron localization. wikipedia.org The ELF helps in understanding the nature of chemical bonds—whether they are covalent, metallic, or ionic. wikipedia.orgaps.org

For Ca-Li systems, understanding the electronic structure is key to predicting their behavior. The electron configuration of calcium is [Ar] 4s², and for lithium, it is [He] 2s¹. americanelements.comlibretexts.org This difference in valence electrons influences the bonding and electronic properties of their alloys. atlanticoer-relatlantique.ca The ELF can visualize the separation between core and valence electrons and reveal features like covalent bonds and lone pairs. wikipedia.org In solid-state physics, ELF analysis has been used to study the effect of the local atomic environment on bonding. aps.org For example, in studies of various metals adsorbed on surfaces, the ELF of the (110) section has been calculated to understand the interaction between the metal atoms and the substrate. researchgate.net

Electron-phonon coupling (EPC) is the interaction between electrons and lattice vibrations (phonons), which is the primary mechanism for conventional superconductivity. brocku.ca First-principles calculations are used to compute the EPC strength and the Eliashberg spectral function, which are essential for predicting the superconducting transition temperature (Tc). aps.orgbrocku.ca

While specific studies on superconductivity in Ca-Li alloys are not prevalent in the provided results, the methodology is well-established. For instance, in lithium under high pressure, first-principles calculations have been used to study the origin of superconductivity by analyzing the EPC strength, Fermi surface topology, phonon dispersions, and electron-phonon matrix elements. aps.org Similar investigations have been conducted on calcium-intercalated graphene, where calcium was identified as a promising candidate for inducing superconductivity. elettra.euresearchgate.net These studies show that the interaction between the intercalated calcium atoms and the graphene lattice vibrations plays a crucial role in enhancing the EPC. researchgate.net

Computational methods are used to study the adsorption of ions on surfaces and their insertion into host materials, which is particularly relevant for battery applications. DFT calculations can determine the adsorption energy and preferred sites for ions like Li+ and Ca2+ on various materials. chemrevlett.com

Studies have shown that cationic resins have a stronger affinity for adsorbing Ca²⁺ than Li⁺, indicating a potential method for their separation. aip.orgaip.org DFT has been employed to investigate the adsorption potential of Ca, Li, and Al ions in open-tunneled oxides as potential battery hosts. researchgate.netresearchgate.net These studies analyze how the charge density and the dimensions of the tunnel-like structures within the host material affect the adsorption potential of different ions. researchgate.netresearchgate.net For instance, the adsorption potential can be consistent for different ions in channels with large dimensions but becomes more sensitive to the ion's charge density in smaller channels. researchgate.net

Global Minima Search and Particle Swarm Optimization Algorithms for Structural Prediction

Finding the most stable crystal structure (the global minimum on the potential energy surface) is a significant challenge in materials science. Global optimization algorithms are employed to explore the vast landscape of possible atomic arrangements. The basin-hopping method is one such approach that has been successfully used to find the global potential energy minima for clusters. cam.ac.ukoptimization-online.org

Particle Swarm Optimization (PSO) is another powerful metaheuristic algorithm for solving complex optimization problems, inspired by the social behavior of bird flocking or fish schooling. srce.hrflexcompute.com In materials science, PSO is often combined with first-principles calculations to predict stable crystal structures under various conditions. mdpi.com This combination has been effective in discovering new, stable intermetallic compounds, such as those in the Ca-Pt system, by efficiently searching through a vast number of potential structures. mdpi.com PSO has also been applied in other areas, such as optimizing the parameters of models used to estimate the state of health of lithium-ion batteries. sciopen.com

Molecular Dynamics Simulations for Dynamic Behavior and Phase Transitions

Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of materials at the atomic scale. mdpi.com By solving Newton's equations of motion for a system of interacting atoms, MD can simulate dynamic processes such as phase transitions, diffusion, and mechanical deformation. mdpi.com

For Ca-Li alloys, ab initio MD simulations have been used to study their thermodynamic, electronic, and structural properties in the liquid state at high pressures and temperatures. aps.orgaps.org These simulations provide insights into the mixing and demixing behavior of the alloys. aps.org MD simulations are also used to investigate the microstructural evolution of alloys during heat treatment processes. For example, in Al-Cu-Li alloys, MD simulations have been used to understand the segregation of lithium atoms and the interaction between dislocations and precipitates at different temperatures. mdpi.comnih.gov Furthermore, MD simulations can be used to assess the thermal stability of predicted crystal structures by monitoring their behavior at elevated temperatures. mdpi.com

Electrochemical Mechanisms in Calcium Lithium Systems

Ion Transport and Intercalation Processes

The transport and intercalation of ions within an electrode host lattice are fundamental processes governing the performance of any battery system. In calcium-lithium systems, the interplay between the divalent calcium ions (Ca²⁺) and monovalent lithium ions (Li⁺) introduces complex and fascinating electrochemical behaviors.

Mechanisms of Calcium and Lithium Ion Intercalation in Host Lattices

The intercalation of Ca²⁺ and Li⁺ ions into host lattices is a multifaceted process influenced by the ions' intrinsic properties and the host material's structural characteristics. Due to its divalent nature, a single Ca²⁺ ion can deliver two electrons, potentially leading to higher battery efficiency with reduced mass and volume compared to monovalent ions. theengineer.co.uk However, the larger ionic radius and higher charge density of Ca²⁺ compared to Li⁺ present significant challenges, often resulting in sluggish diffusion kinetics and poor cyclic stability. theengineer.co.ukpnas.org

To overcome these challenges, researchers have focused on developing host materials with specific structural features. For instance, molybdenum vanadium oxides (MoVO) with large hexagonal and heptagonal channels have demonstrated the ability to facilitate rapid and reversible insertion and extraction of Ca²⁺ ions. theengineer.co.uk These channels act as conduits, mitigating the difficulties associated with the high charge and larger size of calcium ions. theengineer.co.uk Similarly, Prussian blue analogues and various porous materials are being explored for their open crystal structures that can serve as effective transport pathways for ions. acs.org

The synergistic effect of having both Ca²⁺ and Li⁺ present can also influence intercalation. In some systems, the presence of Li⁺ can facilitate the intercalation of Ca²⁺. For example, in samarium-doped ceria electrolytes, the co-doping with lithium and calcium has shown a synergistic effect, where lithium enhances densification and calcium improves grain boundary scavenging, ultimately leading to higher ionic conductivity. researchgate.net While not a battery electrode in this context, it illustrates the potential for synergistic interactions between the two ions. In the context of anodes, certain alloys can form with both calcium and lithium, such as CaLi₂, which possesses a high theoretical capacity. rsc.org

The mechanism of intercalation is not always a simple insertion process. In some materials, it can be a combination of bulk intercalation and surface capacitance reactions. researchgate.net The structural integrity of the host material during repeated intercalation and de-intercalation is crucial for long-term stability. Some materials, like certain vanadium oxides, exhibit excellent structural stability, which is vital for the reversibility of the process. pnas.orgresearchgate.net

Role of Solvation Shells in Ion Mobility and Electrochemistry

For divalent ions like Ca²⁺, the solvation energy is significantly higher than for monovalent ions like Li⁺ due to stronger electrostatic interactions with the solvent molecules. acs.orgcsic.es This high desolvation energy presents a major kinetic barrier for Ca²⁺ intercalation. acs.org The composition of the electrolyte, including the type of solvent and salt, dictates the structure and strength of the solvation shell. acs.orgrsc.org High-permittivity solvents are generally required to dissolve calcium salts, but they can also lead to strong ion-solvent interactions. acs.orguwindsor.ca

The nature of the anion in the salt also influences the solvation structure and ion pairing. acs.org For instance, anions like bis(trifluoromethanesulfonyl)imide (TFSI) are often used to achieve reasonable salt solubility and dissociation. acs.org The formation of contact ion pairs (CIPs), where the anion is part of the cation's first solvation shell, can also affect desolvation kinetics. nih.gov

Interactive Table: Solvation Properties of Different Ions

Ion Typical Solvation Number (in Carbonates) Solvation Free Energy (kcal/mol) in EC:PC Key Characteristics
Li⁺ 4-6 ~ -120 Smaller ionic radius, lower desolvation energy compared to divalent ions. mit.eduacs.org
Na⁺ 5-7 ~ -100 Larger than Li⁺, generally weaker solvation than Li⁺. mit.edu
Mg²⁺ 6-8 ~ -400 High charge density, very strong solvation, high desolvation energy. mit.edu

Comparative Analysis of Monovalent and Divalent Ion Transport Kinetics

The transport kinetics of monovalent and divalent ions differ significantly, primarily due to differences in ionic radius, charge, and solvation properties. Divalent ions like Ca²⁺ carry twice the charge of monovalent ions like Li⁺, which is advantageous for charge storage capacity but detrimental to transport kinetics. theengineer.co.ukoup.com

The higher charge density of divalent ions leads to stronger electrostatic interactions with the host lattice and the electrolyte, resulting in sluggish solid-state diffusion and higher desolvation energy barriers. pnas.orgrsc.org This often translates to lower power density and poorer rate capability compared to lithium-ion systems. rsc.org For instance, the diffusion coefficients for Ca²⁺ in many host materials are significantly lower than for Li⁺. pnas.org However, Ca²⁺ has a lower charge density compared to other divalent ions like Mg²⁺, which can result in relatively better diffusion kinetics. pnas.orgrsc.org

Recent research has shown that the choice of host material can dramatically alter this comparison. In molybdenum vanadium oxides with large open tunnels, the diffusion coefficient of Ca²⁺ was found to be orders of magnitude faster than other multivalent ions and even faster than Li⁺ in some conventional oxide electrodes. pnas.org This highlights that the kinetic limitations of divalent ions are not insurmountable and can be addressed through materials design.

In electrolytes, the mobility of ions is also a key factor. The strong solvation of divalent ions can lead to a larger effective hydrodynamic radius, further impeding their movement. acs.org The introduction of a co-ion like Li⁺ can modify the Ca²⁺ solvation shell, reducing its effective size and desolvation energy, thereby enhancing its transport kinetics. dicp.ac.cn

Furthermore, the transport mechanism itself can differ. In some systems, monovalent ions may exhibit different transport pathways or be preferentially transported over divalent ions. sci-hub.se The interplay between these ions in a mixed system can be complex, with possibilities for synergistic effects where the presence of one ion facilitates the transport of the other. researchgate.net

Anodic and Cathodic Reaction Pathways

The performance of a calcium-lithium battery is intrinsically linked to the electrochemical reactions occurring at the anode and cathode. Understanding these reaction pathways is crucial for developing high-performance, long-lasting battery systems.

Electrochemical Calciation Mechanisms in Alloy-Type Anodes

Alloy-type anodes are a promising alternative to pure calcium metal anodes, which suffer from issues like passivation layer formation. rsc.orgjcu.edu.au These anodes function through an alloying/de-alloying reaction with calcium. Several metals and metalloids, including tin (Sn), zinc (Zn), silicon (Si), and even lithium (Li) itself, can form alloys with calcium. acs.orgosti.gov

The electrochemical calciation process involves the reaction of Ca²⁺ ions with the anode material to form various intermetallic compounds. osti.gov The specific reaction pathway and the final alloy phases formed depend on the anode material and the electrochemical conditions. researchgate.net For example, in a tin anode, the calciation process was observed to terminate at the formation of Ca₇Sn₆, even though compounds with higher calcium content, like Ca₂Sn, are known to exist. researchgate.net

Computational methods like Density Functional Theory (DFT) are instrumental in understanding these reaction mechanisms and predicting the voltage profiles and theoretical capacities of different alloy anodes. osti.govchemrxiv.org These studies help in identifying promising anode candidates by examining the thermodynamics of the M-Ca (metal-calcium) system. osti.gov For instance, a CaLi₂ alloy has a theoretical capacity of 3860 mAh g⁻¹, highlighting the potential of mixed calcium-lithium alloys. rsc.org

A key factor in the performance of alloy anodes is the volume expansion that occurs during calciation. osti.gov Significant volume changes can lead to mechanical degradation of the electrode and loss of electrical contact, ultimately causing capacity fade. Therefore, identifying materials that exhibit high capacity with minimal volume expansion is a critical area of research. osti.gov

Interactive Table: Theoretical Properties of Selected Alloy Anodes for Calcium-Ion Batteries

Anode Material Final Product (Predicted/Observed) Theoretical Gravimetric Capacity (mAh g⁻¹) Average Voltage (V vs. Ca/Ca²⁺) Reference
Sn Ca₇Sn₆ 527 ~0.2 rsc.orgresearchgate.net
Zn CaZn₁₃ 344 ~0.1 osti.gov
Si Ca₂Si 991 ~0.37 jcu.edu.au
Li CaLi₂ 3860 Low rsc.org
Ca₃Zn - 1366 - rsc.org

Redox Mechanisms in Mixed-Metal Oxide Cathodes

Mixed-metal oxide cathodes are a major focus of research for calcium-based batteries due to their potential for high voltage and capacity. Vanadium oxides, in particular, have been extensively studied as cathode materials for both lithium and calcium-ion batteries. researchgate.netmdpi.comucl.ac.uk

The redox mechanism in these cathodes involves the intercalation of Ca²⁺ (and potentially Li⁺) into the oxide lattice, accompanied by a change in the oxidation state of the transition metal (e.g., vanadium). For example, in vanadium pentoxide (V₂O₅), the intercalation of calcium ions leads to the reduction of V⁵⁺ to lower oxidation states. researchgate.net The layered structure of V₂O₅ facilitates this process. mdpi.com

The presence of water or other ions within the layers of the oxide can significantly impact its performance. Hydrated vanadium oxides, such as MgₓV₂O₅·nH₂O, have been shown to be effective cathodes for calcium batteries. researchgate.net The pre-intercalated ions and water molecules can act as "pillars," stabilizing the layered structure during the insertion and extraction of the larger Ca²⁺ ions. researchgate.net This stabilization helps to maintain the structural integrity of the cathode over many cycles, leading to improved cycling stability. researchgate.net

In systems containing both calcium and lithium, the redox mechanisms can be more complex. There could be competitive or synergistic intercalation of the two ions. The relative kinetics and thermodynamics of Ca²⁺ and Li⁺ intercalation will determine which ion is preferentially stored in the cathode. pkusz.edu.cn Some materials may show selectivity for one ion over the other. pkusz.edu.cn

The development of mixed-metal oxides with tailored structures is a key strategy for improving performance. For example, creating materials with large, open tunnels, such as certain polymorphs of molybdenum vanadium oxide (MoVO), can enhance the diffusion of Ca²⁺ ions and lead to better rate capability and capacity. theengineer.co.ukpnas.org Solid-solution strategies, where one metal is partially substituted by another (e.g., in Zn₃₋ₓCuₓ(OH)₂V₂O₇·2H₂O), can also be employed to enhance electrochemical reactivity and reduce diffusion barriers for Ca²⁺ intercalation. nih.gov

Interfacial Phenomena and Solid Electrolyte Interphase (SEI) Formation

The performance and stability of batteries utilizing calcium and lithium are critically dependent on the complex processes occurring at the electrode-electrolyte interface. The formation of a stable Solid Electrolyte Interphase (SEI) is paramount, as it governs ion transport, prevents continuous electrolyte decomposition, and influences the morphology of metal deposition. ncepu.edu.cnsciopen.com In systems involving both calcium and lithium, the interfacial phenomena are multifaceted, influenced by the interplay of both cations and the formation of alloy phases.

A significant area of research involves the use of dual-phase Li-Ca alloys as anode materials. rsc.org These alloys, often composed of a Li metal phase and a CaLi₂ alloy phase, can be fabricated to form three-dimensional (3D) frameworks. rsc.orgresearchgate.net The CaLi₂ alloy portion of this structure functions as a "lithiophilic" current collector, promoting uniform lithium deposition and suppressing the growth of lithium dendrites, a common failure mechanism in lithium metal anodes. rsc.orgresearchgate.netnih.gov This structured interface provides a larger surface area and lowers the local current density, which are key factors in controlling deposition morphology. researchgate.net The formation of a Li-Ca alloy at the anode, which can be facilitated by additives like calcium tetrafluoroborate (B81430) (Ca(BF₄)₂), enhances the lithiophilicity of the interface. nih.gov

The composition of the SEI is a crucial factor and can be intentionally engineered through the electrolyte chemistry. acs.org In calcium-based systems, the divalent Ca²⁺ ions tend to form a resistive passivation layer that can impede ion transport. acs.orgsyr.edu However, studies have shown that introducing other cations into the electrolyte can modify the SEI to be more favorable for Ca²⁺ transport. For instance, the use of NaPF₆ as an electrolyte salt can lead to the formation of a stable Na₂O SEI layer that is permeable to Ca²⁺ ions. acs.org Similarly, the presence of Li⁺ ions in the electrolyte can reduce the desolvation energy barrier for Ca²⁺ ions, thereby improving the reaction kinetics. acs.org

Theoretical studies using ab initio molecular dynamics simulations have been employed to understand the initial stages of SEI formation on various metal surfaces, including lithium and calcium. researchgate.net These models show that electrolyte components, such as ethylene (B1197577) carbonate (EC), decompose at the electrode surface to form the SEI. researchgate.net The presence of salts influences the decomposition pathways, leading to different SEI compositions. researchgate.net For calcium anodes, it has been noted that they can be quickly covered by an ionically insulating SEI. nsf.gov Strategies to overcome this include forming alloy interphases, such as Ca-Sn, which protect the anode from passivation. nsf.gov In electrolytes like Ca(BF₄)₂ in carbonate solvents, a conformal passivation layer forms that still permits calcium plating and stripping, effectively functioning as a stable SEI. researchgate.net

Table 1: Research Findings on SEI in Calcium-Lithium Systems
System/ComponentKey FindingImpact on PerformanceSource
Dual-Phase Li-Ca Alloy (Li metal + CaLi₂ phase)The 3D CaLi₂ alloy framework acts as a lithiophilic scaffold.Suppresses Li dendrite growth and enhances structural stability. rsc.orgresearchgate.net rsc.orgresearchgate.net
Ca(BF₄)₂ AdditiveCa²⁺ is reduced to form a Li-Ca alloy at the anode.Enhances interfacial lithiophilicity. nih.gov nih.gov
Mixed Cation Electrolyte (e.g., with NaPF₆)Forms a stable, Ca²⁺-permeable artificial SEI (e.g., Na₂O).Enables long-term cycling and sustained Ca redox activity. acs.org acs.org
Ca(BF₄)₂ in Carbonate SolventsForms a fully conformal passivation layer on the Ca metal anode.The layer functions as an SEI, allowing for Ca plating and stripping. researchgate.net researchgate.net
Cross-linked Borate PolymersSuggested as a potential divalent conducting component for the SEI.Theoretically enables facile Ca plating by creating a Ca²⁺ conductive interphase. researchgate.net researchgate.net

Electrolyte Chemistry and its Influence on Electrochemical Performance

The choice of electrolyte is a determining factor in the viability of calcium-lithium battery systems. The electrolyte's composition—specifically the salt and solvent system—directly influences ionic conductivity, electrochemical stability, and the nature of the SEI formed on the electrodes. acs.org A primary challenge in calcium-based electrolytes is the slow kinetics resulting from the strong coordination of the divalent Ca²⁺ ion with solvent molecules and its poor mobility compared to Li⁺. acs.orgacs.org

A promising strategy to overcome these kinetic hurdles is the use of mixed-cation electrolytes. acs.org Research has demonstrated that electrolytes containing both calcium and lithium salts can yield significant performance improvements. For example, an electrolyte composed of calcium borohydride (B1222165) (Ca(BH₄)₂) and lithium borohydride (LiBH₄) dissolved in tetrahydrofuran (B95107) (THF) enabled reversible calcium plating and stripping with a high coulombic efficiency of up to 99.1% for over 200 cycles. nih.gov In a full cell using this electrolyte with a lithium titanate (LTO) anode, a capacity retention of approximately 80% was achieved after 200 cycles. nih.gov The addition of the lithium salt is believed to weaken the strong solvent coordination to Ca²⁺, which facilitates faster kinetics. acs.org

Other electrolyte formulations have also been explored. A rechargeable Ca/Cl₂ battery was developed using an electrolyte containing lithium difluoro(oxalate)borate, which acted as a mediator for the reversible redox reaction. wikipedia.org This system, which contained both calcium and lithium salts, delivered a high discharge voltage of 3V and a specific capacity of 1000 mAh/g. acs.orgwikipedia.org However, in such mixed-salt systems, it can be unclear which ion is the primary charge carrier. acs.org

The development of electrolytes that can form a stable and ionically conductive SEI is a central goal. acs.org Electrolyte formulations using salts like Ca(BF₄)₂ in mixtures of carbonate solvents (like ethylene carbonate and propylene (B89431) carbonate) have been shown to allow for reversible calcium electrodeposition, which was previously thought to be impossible with simple calcium salts at room temperature. acs.orgresearchgate.net The success of these systems is attributed to the formation of a stable, Ca²⁺-permeable SEI. acs.org Similarly, the use of a potassium hexafluorophosphate (B91526) (KPF₆) electrolyte in a carbonate solvent mixture has been shown to create a stable hybrid SEI on calcium metal electrodes, enabling stable cycling for over 200 hours. syr.edu This demonstrates that engineering the electrolyte environment is a viable path toward high-performance calcium-based batteries. syr.edu

Table 2: Electrolyte Composition and Electrochemical Performance
Electrolyte SystemKey ComponentsObserved PerformanceSource
Mixed BorohydrideCa(BH₄)₂ + LiBH₄ in THFCoulombic efficiency up to 99.1% for >200 cycles (Ca plating/stripping). nih.gov Overpotential of ~200 mV. nih.gov nih.gov
Mixed Cation with LTO AnodeCa(BH₄)₂ + LiBH₄ in THF~80% capacity retention after 200 cycles in a Ca||LTO full cell. nih.gov First discharge capacity of ~170 mAh/g. nih.gov nih.gov
Calcium-Chlorine SystemCalcium and Lithium salts (e.g., lithium difluoro(oxalate)borate)Discharge voltage of 3V; specific capacity of 1000 mAh/g. acs.orgwikipedia.org acs.orgwikipedia.org
Potassium-based SEI EngineeringKPF₆ in ternary carbonate solventStable cycling of Ca symmetrical cells for >200 hours with overpotentials below 1.8 V. syr.edu syr.edu
Calcium Tetrafluoroborate SystemCa(BF₄)₂ in EC/PCEnables reversible Ca plating/stripping by forming a stable, Ca²⁺-permeable SEI. acs.orgresearchgate.net acs.orgresearchgate.net

Isotopic Effects and Nuclear Applications of Calcium Lithium Compounds

Isotopic Fractionation and Differentiation in Biological Systems

Recent research has highlighted that the two stable isotopes of lithium, ⁶Li and ⁷Li, can elicit different responses in biological settings. researchgate.netnih.gov These differences, which cannot be explained by classical chemistry alone, point towards underlying quantum mechanical effects and have significant implications for understanding how these ions interact with complex biological machinery, such as that involved in calcium regulation. pnas.orgfrontiersin.org

Mitochondria are central to cellular calcium homeostasis, sequestering large amounts of calcium into temporary stores of amorphous calcium phosphate (B84403) (ACP). nih.gov Intriguingly, lithium isotopes have been shown to differentially modulate this process. nih.govfrontiersin.org

In studies on isolated mitochondria, lithium was found to protect against calcium-induced permeability transition, a key event in cell death pathways. nih.govresearchgate.net However, the isotopes showed distinct effects: ⁶Li was more effective than ⁷Li at delaying this transition. nih.govresearchgate.net Conversely, when examining the total calcium storage capacity, ⁷Li acted more potently than ⁶Li in brain mitochondria, leading to an increase in capacity. nih.govfrontiersin.org In liver mitochondria, both isotopes decreased calcium capacity. frontiersin.org

A potential mechanistic basis for these observations lies in the direct influence of lithium isotopes on the formation of ACP clusters. nih.govnih.gov In vitro experiments demonstrated that the size distribution of ACP colloids is differentially affected by the presence of ⁶Li versus ⁷Li. nih.gov This suggests that the isotopic differences in mitochondrial calcium handling may stem from how each isotope modifies the structure and stability of these crucial calcium phosphate aggregates. nih.gov

Differential Effects of Lithium Isotopes on Mitochondrial Calcium Handling

ParameterEffect of ⁶LiEffect of ⁷LiTissue Specificity
Mitochondrial Permeability TransitionMore effective at delaying transitionLess effective than ⁶LiGeneral observation
Calcium Capacity (Brain Mitochondria)Increased capacityMore potent increase in capacity than ⁶LiBrain
Calcium Capacity (Liver Mitochondria)Decreased capacityDecreased capacityLiver
ACP Colloid Size DistributionDifferentially affected by each isotopeIn vitro

For isotopic effects to manifest, there must be a mechanism for isotopic fractionation, where one isotope is preferentially transported or accumulated. The mitochondrial sodium/calcium/lithium exchanger (NCLX) is the only known transporter with recognized specificity for Li⁺ and has been a primary candidate for studying this phenomenon. researchgate.netnih.govfrontiersin.org

Studies using inductively coupled plasma mass spectrometry (ICP-MS) have confirmed that lithium isotope fractionation does occur during mitochondrial uptake. nih.govnih.gov Specifically, mitochondria show a preference for accumulating ⁶Li⁺ over ⁷Li⁺ from a buffer solution. researchgate.netnih.gov This enrichment of ⁶Li⁺ was observed both when NCLX was active and when it was blocked by the inhibitor CGP-37157. frontiersin.orgnih.gov

However, research indicates that NCLX is not the primary driver of this fractionation. researchgate.netnih.gov While the presence of lithium or sodium does increase calcium efflux through NCLX, no significant difference was observed in the rate of this efflux when comparing ⁶Li and ⁷Li. researchgate.netfrontiersin.orgfrontiersin.org This finding suggests that while NCLX transports both lithium isotopes, it does not differentiate between them in a way that affects its primary function of calcium export. nih.govfrontiersin.org The results point to the existence of other, as-yet-unidentified, transport pathways in the inner mitochondrial membrane that are responsible for the preferential uptake of ⁶Li⁺. researchgate.netnih.govfrontiersin.org

The differential biological effects of lithium isotopes are difficult to explain through classical kinetic isotope effects, as the mass difference between ⁶Li and ⁷Li is relatively small. pnas.org This has led to hypotheses centered on the quantum properties of their nuclei, specifically their different nuclear spins. pnas.orgfrontiersin.org

Nuclear Properties of Stable Lithium Isotopes

Property⁶Li⁷Li
Natural Abundance~7.5%~92.5%
Atomic Mass (amu)6.0157.016
Nuclear Spin (I)13/2

The leading quantum theory involves the interaction of lithium nuclei with other nuclei during biochemical processes. pnas.org One prominent model focuses on the formation of Posner molecules, Ca₉(PO₄)₆, which are thought to be precursors to ACP and bone mineral. pnas.org It is theorized that two lithium ions can replace the central calcium ion in a Posner molecule. pnas.org In this state, the differing nuclear spins of ⁶Li and ⁷Li could have different spin-spin interactions with the phosphorus (³¹P) nuclei within the molecule. pnas.org This quantum-based interaction could alter the binding probabilities and aggregation rates of these clusters, providing a physical mechanism for the observed isotopic differentiation in calcium phosphate mineralization. pnas.org This model suggests that the warm, wet environment of biology may not be as inhospitable to quantum effects as traditionally believed. pnas.org

Nuclear Physics Targets and Related Material Science

The fabrication of pure, stable targets is a cornerstone of experimental nuclear physics. Both calcium and lithium are chemically reactive, presenting challenges for manufacturing targets that can withstand the rigors of particle beam bombardment. researchgate.net

Producing targets for nuclear physics experiments requires specialized techniques, particularly when dealing with reactive elements or when isotopic purity is required. researchgate.net

Calcium Targets : Due to its reactivity, calcium is typically prepared by vacuum evaporation. researchgate.net This method involves heating metallic calcium in a vacuum chamber, allowing it to vaporize and deposit as a thin film onto a backing material, such as gold or lead. researchgate.netresearchgate.net To prevent oxidation, these targets are often encapsulated or transferred to scattering chambers under vacuum. researchgate.net For experiments requiring specific isotopes, isotopically enriched starting materials, such as Calcium-42 (⁴²Ca), Calcium-43 (⁴³Ca), or Calcium-44 (⁴⁴Ca) in the form of calcium oxide (CaO) or calcium carbonate (CaCO₃), are used. frontiersin.orgnih.gov These enriched materials are then bombarded with particles (protons or deuterons) in a cyclotron to produce other desired isotopes, such as Scandium-43 (⁴³Sc) and Scandium-44 (⁴⁴gSc). frontiersin.orgisotopes.gov

Lithium Targets : Isotopically enriched lithium targets, particularly those of Lithium-6 (⁶Li), are crucial for producing tritium (B154650) for fusion energy research and for various nuclear reaction studies. isis-online.orgdjs.si One common fabrication method is cold rolling, where a piece of lithium metal is mechanically pressed to the desired thickness in a controlled environment to minimize contamination. researchgate.net Another advanced technique is ion implantation, where ⁶Li ions from a particle accelerator are implanted into a stable backing material like nickel. osti.gov This method can produce highly pure (>99.97%) and uniform target layers. osti.gov Other novel separation techniques, such as using electrochemical cells with materials like zeta-vanadium oxide (ζ-V₂O₅) that selectively trap ⁶Li ions, are being developed to create a mercury-free enrichment process. innovationnewsnetwork.com

The performance of a nuclear target is heavily dependent on its ability to remain physically and chemically stable under intense radiation. researchgate.net Similarly, materials containing calcium and lithium used in nuclear reactors must exhibit high radiation tolerance.

Calcium targets prepared by vacuum evaporation have demonstrated robustness, withstanding bombardment from ion beams for five to six days without showing adverse effects. researchgate.net The choice of backing material and encapsulation is critical to prevent degradation. researchgate.net

Lithium-containing materials are essential for future fusion reactors, where liquid lithium or a lithium-lead alloy can serve as both a coolant and a tritium breeding medium. pensoft.net These materials are chosen for their radiation stability and heat-transfer properties. pensoft.net In the context of nuclear waste vitrification, the role of lithium in borosilicate glasses under gamma irradiation has been studied. shu.ac.uk Research indicates that lithium content can influence the formation of radiation-induced defects, though it does not appear to significantly alter the dose at which defect saturation is reached. shu.ac.uk Studies on alumino-barium-titanium-calcium-lithium glasses also show that their composition can be tuned to enhance gamma-ray shielding properties for nuclear applications. researchgate.net The low calcium content in certain alkali-activated materials is also considered advantageous for nuclear applications as it limits the formation of Calcium-41 (⁴¹Ca) through neutron activation. uhasselt.be

Emerging Research Directions and Future Outlook

Novel Materials Discovery and Design Paradigms

The quest for new materials within the Ca-Li system is increasingly moving beyond traditional trial-and-error methodologies. Modern research is embracing data-driven and computationally-guided paradigms to accelerate discovery.

High-Throughput Computational Screening: A significant emerging paradigm is the use of high-throughput computational screening, where large databases of potential crystal structures are systematically evaluated for their stability and properties using first-principles calculations. rsc.org This approach allows for the rapid identification of promising candidate compounds in the Ca-Li phase space that might be overlooked by conventional experimental techniques. For instance, by screening various stoichiometries and crystal configurations, researchers can predict the existence of thermodynamically stable or metastable Ca-Li intermetallics that could be targeted for synthesis.

Machine Learning and Artificial Intelligence: Machine learning (ML) and artificial intelligence (AI) are revolutionizing materials discovery by identifying complex relationships between composition, structure, and properties. researchgate.netacs.orgmachinedesign.cominnovations-report.com In the context of Ca-Li compounds, ML models can be trained on existing experimental and computational data to predict the properties of yet-to-be-synthesized alloys. rsc.org These models can rapidly screen vast compositional landscapes to identify Ca-Li alloys with desired characteristics, such as high superconducting transition temperatures or specific mechanical properties, thus guiding experimental efforts toward the most promising candidates. researchgate.netrsc.org This data-driven approach significantly reduces the time and resources required for the discovery of new functional materials. machinedesign.com

Paradigm Description Application to Ca-Li System
High-Throughput ScreeningSystematic computational evaluation of a large number of candidate materials.Prediction of stable and metastable Ca-Li intermetallic phases.
Machine LearningUse of algorithms to learn from data and make predictions on new materials.Forecasting properties of novel Ca-Li alloys to guide synthesis.

Advanced Characterization Methodologies Development

A deep understanding of the structure-property relationships in Ca-Li compounds necessitates the use and further development of advanced characterization techniques capable of probing their atomic-level structure and dynamic behavior.

In-situ and Operando Techniques: To understand the formation and behavior of Ca-Li compounds under real-world conditions, in-situ and operando characterization methods are indispensable. aip.orgornl.govacs.org Techniques such as in-situ X-ray diffraction (XRD) and transmission electron microscopy (TEM) allow researchers to observe phase transformations, crystal growth, and degradation mechanisms as they occur. researchgate.netucsd.edu For potential applications in battery technologies, operando techniques can provide insights into the electrochemical processes involving Ca-Li alloys during battery cycling. nih.gov

Synchrotron and Neutron Diffraction: The light nature of lithium makes it challenging to characterize using conventional X-ray techniques. Synchrotron X-ray and neutron diffraction are powerful tools for accurately determining the crystal structure of Ca-Li compounds. researchgate.netsumitomo-chem.co.jpethz.ch Neutron diffraction is particularly sensitive to the positions of light elements like lithium, providing crucial information for understanding the atomic arrangement and bonding in these intermetallics. sumitomo-chem.co.jpiucr.orgnih.gov

Advanced Microscopy: High-resolution transmission electron microscopy (HRTEM) and scanning transmission electron microscopy (STEM) are vital for visualizing the microstructure of Ca-Li alloys at the atomic scale. ucsd.edunih.gov These techniques can reveal the presence of defects, grain boundaries, and secondary phases, all of which can significantly influence the material's properties.

Methodology Information Gained Relevance to Ca-Li
In-situ/OperandoReal-time observation of structural and chemical changes.Understanding formation, phase transitions, and electrochemical behavior.
Synchrotron/Neutron DiffractionPrecise determination of crystal structure, especially for light elements.Accurate structural information of Ca-Li intermetallics.
Advanced MicroscopyAtomic-scale imaging of microstructure, defects, and interfaces.Correlating microstructure with macroscopic properties.

Theoretical Advancement in Predicting Complex Intermetallic Behavior

Theoretical and computational methods are at the forefront of predicting and understanding the behavior of complex intermetallic compounds like those in the Ca-Li system.

First-Principles Calculations: Density Functional Theory (DFT) and other first-principles methods are fundamental tools for predicting the structural, electronic, and mechanical properties of Ca-Li intermetallics. aps.orgescholarship.orgaps.orgdiva-portal.orgrsc.org These calculations can determine the phase stability of different Ca-Li compounds, predict their electronic band structures to identify metallic or insulating behavior, and calculate elastic constants to understand their mechanical response. iaea.orgarxiv.orgarxiv.orgresearchgate.net For example, first-principles studies have predicted the existence of high-pressure phases of Ca-Li alloys with potential for superconductivity. iaea.org

Thermodynamic Modeling: The CALPHAD (Calculation of Phase Diagrams) method, integrated with first-principles data, is a powerful approach for constructing phase diagrams of the Ca-Li system over a wide range of temperatures and compositions. researchgate.net This allows for a comprehensive understanding of the phase equilibria and transformations, which is crucial for designing alloys with specific microstructures and properties.

Theoretical Approach Predicted Properties Significance for Ca-Li
First-Principles (DFT)Phase stability, electronic structure, mechanical properties.Foundational understanding of intrinsic properties and prediction of novel phases.
Thermodynamic ModelingPhase diagrams, thermodynamic properties of phases.Guidance for alloy design and processing.

Challenges and Opportunities in Multivalent Ion Chemistry

The interplay of a monovalent ion (Li+) and a multivalent ion (Ca2+) within a single material system presents both significant challenges and exciting opportunities, particularly in the context of energy storage.

Challenges: The presence of both Li+ and Ca2+ ions can lead to complex transport phenomena. The higher charge density of Ca2+ can result in stronger interactions with the host lattice, potentially impeding ionic mobility. ox.ac.uknih.govresearchgate.net Understanding and controlling the competitive or synergistic diffusion of these two distinct ions is a major scientific challenge. Furthermore, the electrochemical behavior of Ca-Li compounds can be complex, with the potential for multiple redox reactions and phase transformations.

Opportunities: The combination of a lightweight, high-capacity monovalent ion with an earth-abundant, divalent ion opens up new avenues for designing high-energy-density and cost-effective energy storage materials. ox.ac.uk Ca-Li compounds could potentially serve as novel anode or cathode materials where the synergistic effects of both ions are harnessed. For instance, the presence of calcium could stabilize the structure during lithium cycling, or the combination of ions could enable new electrochemical reaction pathways. Recent studies have explored the use of multivalent electrolyte salt additives, including calcium, to stabilize silicon anodes in lithium-ion batteries through the formation of ternary Li-M-Si phases. researchgate.net

Integration of Experimental and Computational Approaches

The future of research into Ca-Li compounds lies in the seamless integration of experimental and computational methodologies. oaepublish.comtamu.edubcmaterials.net This synergistic approach allows for a "closed-loop" research cycle where computational predictions guide experimental synthesis and characterization, and experimental results, in turn, validate and refine theoretical models.

For example, a high-throughput computational screening could identify a novel, stable Ca-Li intermetallic with predicted desirable properties. rsc.orgresearchgate.net This theoretical target would then be synthesized experimentally. Advanced characterization techniques would be employed to determine its actual crystal structure and properties. These experimental findings would then be used to refine the initial computational models, leading to more accurate predictions for future materials discovery efforts. This iterative process of prediction, synthesis, characterization, and refinement is essential for accelerating the development of new materials in the Ca-Li system and unlocking their full potential.

Q & A

Q. What experimental methodologies are recommended for comparing calcium and lithium ion interactions in solid-state battery materials?

To investigate ion interactions, employ density functional theory (DFT) simulations to calculate adsorption potentials and charge transfer dynamics. Complement computational work with electrochemical testing (e.g., cyclic voltammetry, galvanostatic cycling) to validate ion insertion/extraction behavior. Key parameters include:

  • Control variables : Temperature, electrolyte composition, and voltage range.
  • Characterization techniques : X-ray diffraction (XRD) for structural analysis and scanning electron microscopy (SEM) for morphology .

Q. Table 1: Adsorption Potentials in Open-Tunnel Oxides (eV)

IonMoVO StructureNTO Structure
Li⁺4.54.4
Ca²⁺4.23.4
Al³⁺1.73 (hexagonal channel)0.9
Data derived from DFT simulations in Energy Advances (2024) .

Q. How can researchers ensure reproducibility in synthesizing calcium-lithium compounds?

  • Detailed protocols : Document synthesis conditions (e.g., stoichiometry, annealing time/temperature) in the main manuscript, with supplementary files for extended methodologies .
  • Characterization : Include purity validation via nuclear magnetic resonance (NMR) for organic ligands or inductively coupled plasma (ICP) for elemental analysis. For novel compounds, provide crystallographic data (e.g., CIF files) .

Q. What analytical techniques are optimal for probing calcium-lithium interactions in aqueous systems?

  • Spectroscopy : Use flame atomic absorption spectroscopy (FAAS) for quantitative analysis of ion concentrations.
  • Electrochemical methods : Potentiometric titrations to assess ion selectivity coefficients .

Advanced Research Questions

Q. How can contradictions in adsorption potential data for calcium vs. lithium in open-tunnel oxides be resolved?

Contradictions often arise from variations in channel geometry and ion size. To address this:

  • Comparative DFT studies : Analyze charge density plots and Bader charge transfer to identify size-dependent steric effects .
  • Experimental validation : Use synchrotron X-ray absorption spectroscopy (XAS) to monitor ion occupancy in channels under operando conditions .

Q. What statistical approaches are recommended for analyzing discrepancies in clinical studies linking lithium use and calcium homeostasis?

  • Longitudinal analysis : Track serum calcium and parathyroid hormone (iPTH) levels over extended lithium exposure periods (e.g., >10 years) .

  • Multivariate regression : Control for confounders like age, renal function, and concurrent medications.

Q. Table 2: Clinical Data on Lithium Use and Calcium Levels

ParameterCalcium ≤2.60 mmol/L (n=265)Calcium >2.60 mmol/L (n=49)p-value
Lithium duration (months)109 ± 84165 ± 1110.002
Lifetime dose (×10⁵)1.03 ± 0.831.63 ± 1.30.002
Adapted from Bas et al. (2013) .

Q. How can machine learning (ML) accelerate the discovery of calcium-lithium-based materials?

  • Data mining : Train ML models on existing databases (e.g., Materials Project) to predict synthesizability. Use graph-based algorithms to prioritize candidates with stable pore topologies .
  • Validation loop : Integrate high-throughput experimental screening to refine ML predictions iteratively .

How should the FINER criteria be applied when formulating research questions on calcium-lithium systems?

  • Feasibility : Ensure access to specialized equipment (e.g., gloveboxes for air-sensitive lithium compounds).
  • Novelty : Focus on underexplored areas, such as dual-ion transport mechanisms.
  • Ethics : Address safety protocols for handling reactive metals .

Methodological Best Practices

  • Literature reviews : Use structured searches (e.g., "calcium compounds" AND "lithium interactions") filtered to peer-reviewed articles from the past 5 years .
  • Data management : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) when publishing datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.